molecular formula C14H24FNO3 B13335597 tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate

tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate

Cat. No.: B13335597
M. Wt: 273.34 g/mol
InChI Key: ZGTQMBDDISNIQA-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate: is a spirocyclic compound that features a unique structural motif combining a spirocyclic framework with a fluorinated functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate typically involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine, and a carbonyl compound.

    Introduction of the fluorine atom: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of functional groups: The tert-butyl group is introduced to protect the carboxylate functionality during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen or oxygen atoms.

    Reduction: Reduction reactions can target the carbonyl group or the fluorinated carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Chemistry

    Building blocks: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Drug discovery: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting neurological disorders.

Medicine

    Therapeutic agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.

Industry

    Material science: Application in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the spirocyclic structure provides rigidity and stability. This compound can modulate biological pathways by inhibiting or activating specific targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

  • Fluorination : The presence of a fluorine atom distinguishes tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate from its analogs, enhancing its chemical and biological properties.
  • Spirocyclic framework : The specific spirocyclic structure provides unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C14H24FNO3

Molecular Weight

273.34 g/mol

IUPAC Name

tert-butyl 3-fluoro-1-oxa-9-azaspiro[4.6]undecane-9-carboxylate

InChI

InChI=1S/C14H24FNO3/c1-13(2,3)19-12(17)16-7-4-5-14(6-8-16)9-11(15)10-18-14/h11H,4-10H2,1-3H3

InChI Key

ZGTQMBDDISNIQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CC(CO2)F

Origin of Product

United States

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